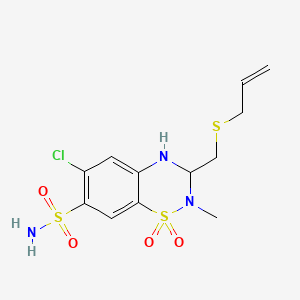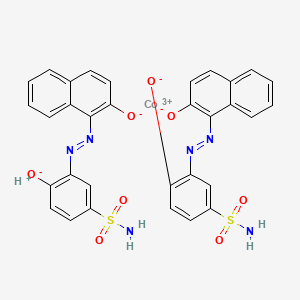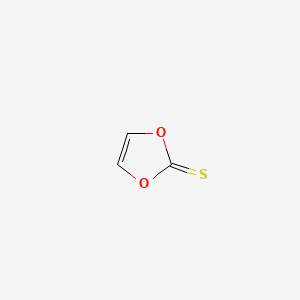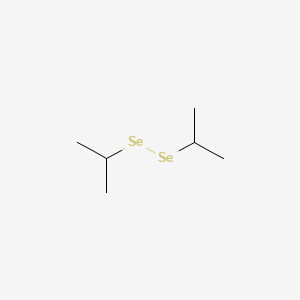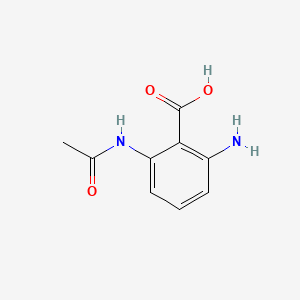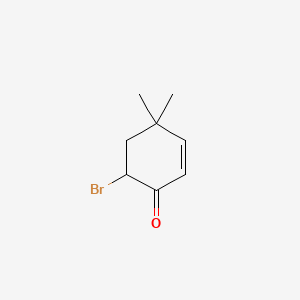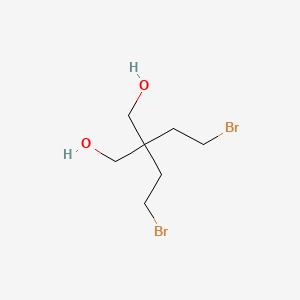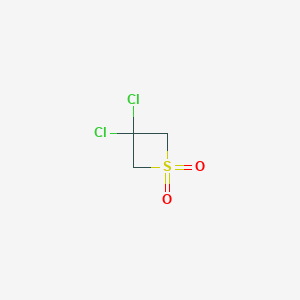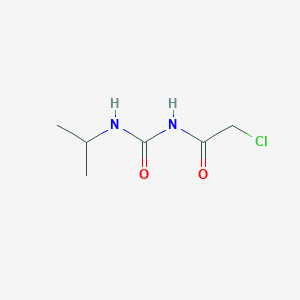
1-(2-Chloro-acetyl)-3-isopropyl-urea
Vue d'ensemble
Description
“1-(2-Chloro-acetyl)-3-isopropyl-urea” is a complex organic compound. The “2-Chloro-acetyl” part of the molecule is derived from chloroacetyl chloride , a chlorinated acyl chloride . It’s a bifunctional compound, making it a useful building block chemical .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, chloroacetyl chloride, a related compound, can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . It may also be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene .Applications De Recherche Scientifique
Urease Inhibition for Gastric and Urinary Tract Infections
- Urease Inhibitors : Urease is an enzyme involved in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. 1-(2-Chloro-acetyl)-3-isopropyl-urea, as a urea derivative, is part of the studies focusing on urease inhibitors. These compounds have been investigated for their potential in treating such infections, indicating the significance of research in developing safer and more effective urease inhibitory drugs (Kosikowska & Berlicki, 2011).
Potential Energy Supply
- Hydrogen Carrier : The exploration of urea as a hydrogen carrier for fuel cells highlights another application. Urea's stability, non-toxicity, and ease of transport and storage make it an attractive candidate for sustainable energy supply, underscoring the need for further research in utilizing urea for hydrogen production (Rollinson et al., 2011).
Drug Design
- Medicinal Chemistry : Ureas, including derivatives like this compound, are significant in drug design due to their unique hydrogen binding capabilities. They are incorporated in small molecules to modulate bioactivities, influencing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This showcases the role of urea moieties in the development of new therapeutic agents (Jagtap et al., 2017).
Environmental Management
- Microbial Degradation of Chlorpyrifos : Studies on the microbial biodegradation of pesticides like chlorpyrifos involve urea derivatives for understanding the detoxification mechanisms. Identifying genes and enzymes responsible for biodegradation can enhance the effectiveness of bioremediation strategies, highlighting the environmental significance of researching urea derivatives (Chishti et al., 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target enzymes like dipeptidyl peptidase iv (dpp-iv) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that it might interact with its target enzyme, possibly inhibiting its activity . This inhibition could lead to an increase in the half-life of certain peptides, enhancing their biological effects .
Biochemical Pathways
If we consider dpp-iv as a potential target, the inhibition of this enzyme could affect the degradation of incretin hormones like glucagon-like peptide-1 (glp-1) . This could lead to an enhancement of insulin secretion and improvement in glucose tolerance .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they could be well-absorbed and distributed in the body
Result of Action
If it acts as a dpp-iv inhibitor, it could potentially enhance insulin secretion and improve glucose tolerance . This could have therapeutic implications in conditions like type-II diabetes .
Propriétés
IUPAC Name |
2-chloro-N-(propan-2-ylcarbamoyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-4(2)8-6(11)9-5(10)3-7/h4H,3H2,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNSRORYYYMSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283675 | |
| Record name | 1-(2-chloro-acetyl)-3-isopropyl-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7248-86-4 | |
| Record name | NSC32864 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chloro-acetyl)-3-isopropyl-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate](/img/structure/B1615764.png)

